molecular formula C11H15NO3 B1468578 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol CAS No. 1343704-79-9

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol

Cat. No.: B1468578
CAS No.: 1343704-79-9
M. Wt: 209.24 g/mol
InChI Key: YSPWUZRSOLTWPE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol is a fascinating chemical compound utilized in various scientific research fields. Its unique properties make it an ideal candidate for drug discovery, catalysis, and material synthesis, opening new avenues for innovative advancements.

Preparation Methods

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol typically involves several steps, including the formation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied due to its mild and functional group-tolerant reaction conditions . The reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the furan ring or pyrrolidine moiety are replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: The compound’s properties make it suitable for use in catalysis and material science, contributing to the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which may affect its reactivity and applications.

    2,5-Dimethylfuran-3-carboxylic acid: Lacking the pyrrolidine moiety, this compound has different chemical properties and uses.

    Pyrrolidin-3-ol: Without the furan ring, this compound has distinct reactivity and applications.

The uniqueness of this compound lies in its combined furan and pyrrolidine structures, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-10(8(2)15-7)11(14)12-4-3-9(13)6-12/h5,9,13H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPWUZRSOLTWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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